2-(2,5-Dichlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 942070-18-0

Cat. No.: VC13498095

Molecular Formula: C10H13BCl2O2S

Molecular Weight: 279.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 942070-18-0 |

|---|---|

| Molecular Formula | C10H13BCl2O2S |

| Molecular Weight | 279.0 g/mol |

| IUPAC Name | 2-(2,5-dichlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C10H13BCl2O2S/c1-9(2)10(3,4)15-11(14-9)6-5-7(12)16-8(6)13/h5H,1-4H3 |

| Standard InChI Key | OZQVCTOZRVQPCE-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)Cl)Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)Cl)Cl |

Introduction

Structural Identification and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

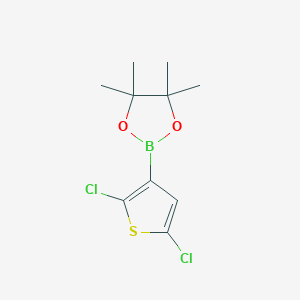

The compound is systematically named 2-(2,5-dichlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with the molecular formula C₁₀H₁₃BCl₂O₂S and a molecular weight of 279.0 g/mol . Its structure integrates a thiophene ring substituted with chlorine atoms at the 2- and 5-positions, covalently bonded to a dioxaborolane moiety featuring four methyl groups (Figure 1).

Stereoelectronic Features

The planar thiophene ring confers aromatic stability, while the electron-withdrawing chlorine atoms enhance electrophilicity at the boron center. The tetramethyl dioxaborolane group provides steric bulk, influencing reactivity in cross-coupling reactions .

Table 1: Key Identifiers and Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 942070-18-0 | |

| InChIKey | OZQVCTOZRVQPCE-UHFFFAOYSA-N | |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)Cl)Cl | |

| XLogP3 | 3.8 (estimated) |

Synthetic Methodologies

General Synthesis Strategy

The compound is typically synthesized via lithiation-borylation sequences. A representative procedure involves:

-

Lithiation: Treatment of 3-bromo-2,5-dichlorothiophene with n-butyllithium at −78°C in tetrahydrofuran (THF).

-

Borylation: Quenching the lithiated intermediate with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Table 2: Optimized Reaction Conditions

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/ethyl acetate) and characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The boron center’s quadrupolar nature complicates ¹¹B NMR analysis, necessitating alternative techniques .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dichloromethane and THF. It is moisture-sensitive, undergoing hydrolysis to form boronic acids under aqueous conditions .

Table 3: Physicochemical Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 98–102°C (decomp.) | DSC |

| LogP | 3.8 | Calculated |

| Stability | Sensitive to hydrolysis |

Spectroscopic Signatures

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a boron nucleophile in palladium-catalyzed couplings with aryl halides. For example, reaction with 4-bromotoluene yields biaryl derivatives essential in drug discovery .

Functional Material Precursors

Its dichlorothiophene moiety is leveraged in constructing π-conjugated systems for organic semiconductors and photovoltaic materials .

| Hazard | Precautionary Measure |

|---|---|

| Moisture sensitivity | Use anhydrous solvents |

| Skin irritation | Nitrile gloves, fume hood |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume